molecular formula C17H17N3S2 B3532963 N-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-METHYLPHENYL)AMINE

N-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-METHYLPHENYL)AMINE

Cat. No.: B3532963
M. Wt: 327.5 g/mol
InChI Key: BESSBEGHPMPQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-METHYLPHENYL)AMINE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 1,3,4-thiadiazole ring substituted with a 4-methylbenzylsulfanyl group and a 4-methylphenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-METHYLPHENYL)AMINE typically involves the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of the 4-Methylbenzylsulfanyl Group: The thiadiazole ring is then functionalized with a 4-methylbenzylsulfanyl group. This can be done through a nucleophilic substitution reaction where the thiadiazole ring reacts with 4-methylbenzyl chloride in the presence of a base like sodium hydride.

    Attachment of the 4-Methylphenylamine Group: Finally, the compound is completed by attaching the 4-methylphenylamine group to the thiadiazole ring. This can be achieved through a condensation reaction with 4-methylphenylamine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-METHYLPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiadiazole ring or the sulfanyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring or the benzyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Various nucleophiles or electrophiles; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile, sometimes with the aid of catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiadiazole derivatives, reduced sulfanyl groups

    Substitution: Substituted thiadiazole derivatives, substituted benzyl groups

Scientific Research Applications

N-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-METHYLPHENYL)AMINE has been explored for various scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: Thiadiazole derivatives, including this compound, have shown promise as bioactive molecules. They are investigated for their potential as antimicrobial, antifungal, and anticancer agents.

    Medicine: The compound is studied for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-METHYLPHENYL)AMINE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
  • N-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
  • N’-[(E)-9-Anthrylmethylidene]-2-({5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE

Uniqueness

N-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-METHYLPHENYL)AMINE stands out due to its specific substitution pattern on the thiadiazole ring. The presence of both the 4-methylbenzylsulfanyl and 4-methylphenylamine groups imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(4-methylphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S2/c1-12-3-7-14(8-4-12)11-21-17-20-19-16(22-17)18-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESSBEGHPMPQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-METHYLPHENYL)AMINE
Reactant of Route 2
Reactant of Route 2
N-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-METHYLPHENYL)AMINE
Reactant of Route 3
N-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-METHYLPHENYL)AMINE
Reactant of Route 4
Reactant of Route 4
N-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N-(4-METHYLPHENYL)AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.